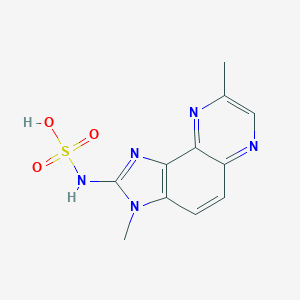
Meiqx N2-sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid is a chemical compound with the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol . This compound is known for its unique structure, which includes an imidazoquinoxaline core substituted with dimethyl groups and a sulfamic acid moiety.
Preparation Methods
The synthesis of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazoquinoxaline core, followed by the introduction of dimethyl groups and the sulfamic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid involves its interaction with specific molecular targets and pathways. The sulfamic acid moiety plays a crucial role in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid can be compared with other similar compounds, such as:
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)carboxylic acid
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)phosphonic acid These compounds share the imidazoquinoxaline core but differ in the functional groups attached. The presence of the sulfamic acid moiety in N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid gives it unique chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
115781-40-3 |
|---|---|
Molecular Formula |
C11H11N5O3S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |
InChI Key |
CGJDLJCQPGFMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Key on ui other cas no. |
115781-40-3 |
Synonyms |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















